2-(9H-Carbazol-9-yl)ethyl acrylate

Catalog No.
S1898457
CAS No.
6915-68-0
M.F
C17H15NO2
M. Wt
265.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(9H-Carbazol-9-yl)ethyl acrylate

CAS Number

6915-68-0

Product Name

2-(9H-Carbazol-9-yl)ethyl acrylate

IUPAC Name

2-carbazol-9-ylethyl prop-2-enoate

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

InChI

InChI=1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2

InChI Key

KOHMQTTZAWPDNE-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

C=CC(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31

Organic Light-Emitting Diodes (OLEDs):

PCz is studied for its potential use in OLEDs due to its structure. The molecule possesses a carbazole unit, known as a hole-transporting moiety, and an acrylate group, which can readily undergo polymerization. This combination offers interesting properties for OLED design [1]. Research explores how PCz can be incorporated into OLED structures to improve efficiency, light emission color, and overall device performance [1].

Source

[1] Sigma-Aldrich product page for 2-(9H-Carbazol-9-yl)ethyl acrylate,

2-(9H-Carbazol-9-yl)ethyl acrylate is an organic compound characterized by the presence of a carbazole moiety linked to an ethyl acrylate group. The molecular formula for this compound is C17_{17}H15_{15}NO, with a molecular weight of 249.31 g/mol and a CAS number of 6915-68-0. Carbazole is a heterocyclic aromatic compound commonly found in coal tar and various natural products, while acrylates are esters derived from acrylic acid, known for their reactivity in polymerization processes. This compound is particularly notable for its applications in organic electronics, attributed to its high charge carrier mobility and photochemical stability, making it suitable for use in devices such as organic light-emitting diodes and solar cells .

  • Polymerization: The acrylate group can participate in radical or ionic polymerization, leading to the formation of polymers with unique physical properties.
  • Addition Reactions: The double bond present in the acrylate group can react with nucleophiles, facilitating various addition reactions.
  • Oxidation and Reduction: The carbazole component can undergo oxidation and reduction processes using reagents like potassium permanganate or sodium borohydride .

These reactions are critical for developing materials with tailored properties for specific applications.

The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate typically involves the reaction between 9H-carbazole and ethyl acrylate under controlled conditions. A common method employs potassium carbonate as a base in a solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the carbazole attacks the carbonyl carbon of the acrylate, yielding the desired product . Industrial synthesis may utilize optimized methods such as continuous flow reactors to enhance yield and consistency.

2-(9H-Carbazol-9-yl)ethyl acrylate has several notable applications:

  • Organic Electronics: Its high charge carrier mobility makes it suitable for use in organic light-emitting diodes and photovoltaic devices.
  • Polymer Production: The compound can be used to synthesize polymers with desirable mechanical and thermal properties through radical polymerization techniques.
  • Memory Devices: It has potential applications in nonvolatile memory devices due to its unique electronic properties .

Several compounds share structural similarities with 2-(9H-Carbazol-9-yl)ethyl acrylate, including:

  • 2-(9H-Carbazol-9-yl)ethyl methacrylate: Similar to 2-(9H-Carbazol-9-yl)ethyl acrylate but features a methacrylate group instead of an acrylate group, affecting its polymerization behavior.
  • Carbazole: A simpler structure without the ethyl acrylate moiety; serves as a base structure for various derivatives.
  • N,N-Diethylcarbazole: Contains two ethyl groups attached to the nitrogen atom of the carbazole structure, altering its electronic properties.

Uniqueness Comparison

CompoundKey FeaturesUnique Aspects
2-(9H-Carbazol-9-yl)ethyl acrylateHigh charge carrier mobility; photochemical stabilitySpecific applications in organic electronics
2-(9H-Carbazol-9-yl)ethyl methacrylateSimilar structure but different reactivity due to methacrylateDifferent polymerization characteristics
CarbazoleBasic structure without substituentsFundamental building block for many derivatives
N,N-DiethylcarbazoleEnhanced solubility due to ethyl substitutionsPotentially different electronic properties

This comparison highlights how 2-(9H-Carbazol-9-yl)ethyl acrylate stands out due to its specific functional groups that confer unique properties suitable for advanced material applications.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-16

Explore Compound Types